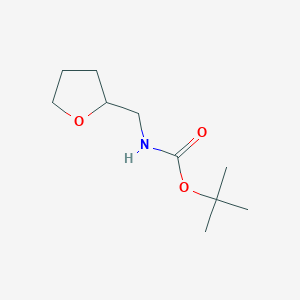

tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate

Description

tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate is a carbamate derivative featuring a tetrahydrofuran (THF) ring linked via a methyl group to a tert-butoxycarbonyl (Boc)-protected amine. This compound is primarily utilized in medicinal chemistry and drug discovery as a key intermediate for synthesizing bioactive molecules, particularly those targeting receptors like the cannabinoid receptor type 1 (CB1R) . Its structural uniqueness lies in the THF moiety, which confers distinct stereoelectronic properties and solubility profiles compared to linear or aromatic substituents. The Boc group enhances stability during synthetic workflows, enabling selective deprotection under mild acidic conditions.

Properties

IUPAC Name |

tert-butyl N-(oxolan-2-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-7-8-5-4-6-13-8/h8H,4-7H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTGTZBYOSJTAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction between (tetrahydrofuran-2-yl)methylamine and Boc anhydride proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the anhydride. Sodium hydride, as employed in the synthesis of tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate, deprotonates the amine, enhancing its nucleophilicity.

Typical Conditions :

Example Protocol :

-

Dissolve (tetrahydrofuran-2-yl)methylamine (1.0 equiv) in anhydrous THF under nitrogen.

-

Add sodium hydride (2.0 equiv) at 0°C and stir for 15 minutes.

-

Introduce Boc anhydride (1.2 equiv) dropwise and warm to 20°C.

-

Monitor by TLC until completion, then quench with water and extract with ethyl acetate.

Yield Optimization :

-

Excess Boc anhydride (1.5–2.0 equiv) improves conversion.

Alternative Methods and Green Chemistry Approaches

Solvent-Free and Aqueous Modifications

While THF is common, the patent CN105461690A highlights methyl-THF as a greener alternative due to its higher boiling point (80°C vs. 66°C for THF) and reduced peroxide formation. Ethanol, as used in tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate synthesis, offers an environmentally benign option but may require reflux conditions.

Comparative Solvent Performance :

Coupling Reagents and Catalysts

In cases of low amine reactivity, coupling agents like EDCl/HOBt may be employed, though Boc anhydride’s high electrophilicity often renders these unnecessary.

Purification and Crystallization Techniques

Acid-Base Extraction

Crude products are often purified via pH-dependent extraction. For example, adjusting the pH to 3–6 with dilute HCl precipitates the carbamate, as demonstrated in the vonoprazan intermediate synthesis.

Crystallization with Mixed Solvents

High-purity tert-butyl carbamates are achievable using mixed solvents like isopropyl ether/n-heptane. The patent CN105461690A reports 98.9% purity after crystallization.

Procedure :

-

Concentrate the reaction mixture to 1/3 volume under reduced pressure.

-

Add purified water (3:1 v/v relative to organic solvent) and adjust to pH 4–5.

-

Cool to 0–5°C, stir for 1 hour, and filter.

-

Recrystallize the filter cake with isopropyl ether/n-heptane (1:1).

Scalability and Industrial Considerations

The use of sodium hydride and anhydrous solvents necessitates stringent moisture control, making batch processes preferable to continuous flow. However, the high yields (76–93%) and straightforward purification justify scalability.

Key Safety Notes :

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carbamate oxide.

Reduction: Reduction reactions can lead to the formation of the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Carbamate oxide derivatives.

Reduction: Amines.

Substitution: Substituted carbamates.

Scientific Research Applications

Tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate has several applications in scientific research:

Chemistry: It is used as a protecting group in organic synthesis, particularly for amines.

Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The carbamate group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

tert-Butyl (((2R,3S)-4-benzyl-3-methylmorpholin-2-yl)methyl)carbamate

- Structure : Incorporates a morpholine ring (six-membered, oxygen and nitrogen-containing heterocycle) instead of THF.

- Synthesis : Achieved via iridium-catalyzed enantioselective amination (90% yield) under hydrogenation conditions .

- Applications : Used in asymmetric catalysis and chiral ligand synthesis.

- Key Data :

tert-Butyl (5-bromofuran-2-yl)carbamate

- Structure : Features a brominated furan ring instead of THF.

- Synthesis : Prepared via direct bromination of furan intermediates.

- Applications : Intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .

Analogues with Aliphatic and Aromatic Substituents

tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

tert-Butyl (3-mercaptopropyl)carbamate

- Structure : Substituted with a thiol (-SH) group.

- Reactivity : Thiol functionality enables disulfide bond formation or metal coordination.

- Similarity Score : 0.88 (compared to tert-butyl (2-mercaptoethyl)carbamate) .

Pharmacologically Relevant Derivatives

tert-Butyl (R)-(1-(5-(2,5-Bis(trifluoromethyl)phenyl)-2-methyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-3-yl)-3,3-diethyl-1,4-dioxo-8,11-dioxa-2,5-diazatridecan-13-yl)carbamate (22b)

tert-Butyl (S)-(4-(5-((Cyclopropylamino)methyl)-2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate (5p)

- Structure : Cyclopropyl and difluorophenyl substituents.

- Synthetic Yield : 97% via reductive amination and Boc protection .

- Applications : β-secretase (BACE1) inhibitor for Alzheimer’s disease research .

Comparative Data Table

Key Findings and Implications

Steric and Electronic Effects : The THF-methyl group in this compound enhances solubility in polar solvents compared to aromatic analogues (e.g., benzyl or phenyl derivatives) .

Synthetic Flexibility : Boc-protected carbamates with cyclic ethers (THF, morpholine) exhibit superior stability in multi-step syntheses compared to thiol- or amine-bearing analogues .

Pharmacological Relevance : Derivatives with THF-methyl groups show high receptor selectivity (e.g., CB1R), whereas morpholine-containing analogues are preferred for enantioselective catalysis .

Biological Activity

tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate is a chemical compound characterized by its unique structure, which includes a tetrahydrofuran moiety and a tert-butyl carbamate group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.

- Molecular Formula : C9H17NO2

- Molecular Weight : Approximately 173.24 g/mol

The tetrahydrofuran ring contributes to the compound's reactivity and biological activity, making it an interesting subject for further research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carbamate functional group may facilitate binding to these targets, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition or activation of enzymatic reactions.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study investigated the antimicrobial properties of compounds related to this compound. It was found that similar compounds exhibited selective activity against Chlamydia species, indicating potential for developing new antimicrobial agents .

- Another research highlighted the effectiveness of related compounds against Gram-positive bacteria, suggesting a broad spectrum of antimicrobial activity .

-

Insecticidal Properties :

- Preliminary studies suggest that derivatives of this compound exhibit significant insecticidal activity. Specifically, compounds with similar structures have shown effectiveness against pests such as the tussah silkworm . This indicates potential utility in agricultural applications.

-

Pharmacological Applications :

- The compound is being explored for its potential therapeutic properties in treating various diseases. Its structure allows for modifications that could enhance potency and selectivity towards specific biological targets .

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| tert-Butyl ((3R,4R)-4-aminotetrahydrofuran-3-yl)carbamate | C9H17N2O3 | Enhanced biological activity due to amino group | Contains an amino group |

| tert-Butyl (morpholin-3-ylmethyl)carbamate | C11H19N3O2 | Increased solubility but different structural properties | Morpholine ring |

| (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate | C9H15NO4 | Altered reactivity due to keto group | Contains a keto group |

The unique stereochemistry and functional groups of this compound may impart distinct chemical properties and biological activities compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols under inert atmospheres (e.g., nitrogen) to protect reactive intermediates. A common approach includes:

- Step 1 : Protection of the amine group using tert-butyloxycarbonyl (Boc) reagents.

- Step 2 : Functionalization of the tetrahydrofuran (THF) ring via alkylation or coupling reactions.

- Step 3 : Deprotection and purification using column chromatography or recrystallization .

Optimization focuses on solvent selection (e.g., toluene or ethanol), catalysts (e.g., Pd₂(dba)₃ for cross-coupling), and temperature control to maximize yield (70–90%) and minimize side products .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Analytical techniques include:

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., Boc group at δ 1.4 ppm; THF ring protons at δ 3.6–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 258.18 g/mol) .

Q. What are the key handling and storage requirements to ensure compound stability?

- Methodological Answer :

- Storage : Sealed containers at room temperature (RT) in dry, ventilated environments to prevent hydrolysis of the carbamate group .

- Incompatibilities : Avoid strong acids/bases (risk of Boc deprotection) and oxidizers (risk of THF ring degradation) .

- Safety : Use PPE (gloves, goggles) and engineering controls (fume hoods) to limit exposure to dust/aerosols .

Advanced Research Questions

Q. How do reaction conditions influence the yield and selectivity of derivatives in cross-coupling reactions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions, while toluene minimizes steric hindrance in Pd-catalyzed couplings .

- Catalyst Systems : BINAP ligands with Pd improve regioselectivity in aryl-amine bond formation (e.g., 85% yield in ) .

- Temperature : Lower temperatures (0–25°C) reduce side reactions in sensitive intermediates (e.g., nitro group reduction in ) .

Q. What analytical methods are used to characterize degradation products under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions .

- LC-MS/MS : Identify degradation products (e.g., THF ring-opened aldehydes or free amines) via fragmentation patterns .

- Kinetic Analysis : Monitor hydrolysis rates using UV-Vis spectroscopy (λ = 270 nm for carbamate cleavage) .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) to reduce variability .

- Structural Confirmation : Verify compound integrity post-assay via NMR to rule out decomposition .

- Computational Modeling : Perform molecular docking to correlate activity with stereoelectronic effects (e.g., THF ring conformation impacting target binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.